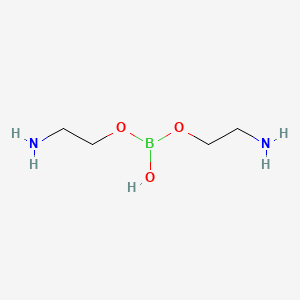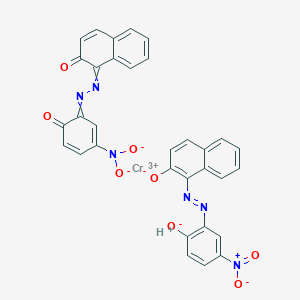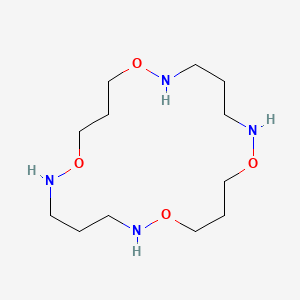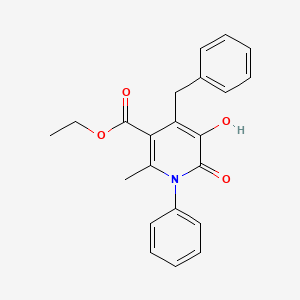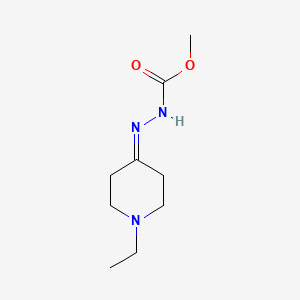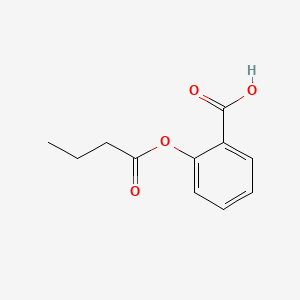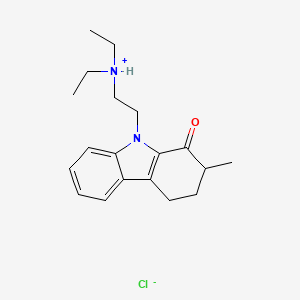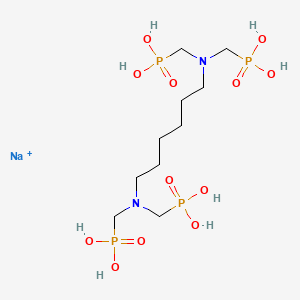
Hexamethylenediamine tetra(methylene phosphonic acid), sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexamethylenediamine tetra(methylene phosphonic acid), sodium salt is an organophosphonate compound known for its excellent chelating properties. It is widely used in various industrial applications, particularly in water treatment processes, due to its ability to inhibit scale formation and corrosion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexamethylenediamine tetra(methylene phosphonic acid), sodium salt typically involves the reaction of hexamethylenediamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Hexamethylenediamine with Formaldehyde: Hexamethylenediamine is reacted with formaldehyde in the presence of a catalyst to form an intermediate compound.
Addition of Phosphorous Acid: The intermediate compound is then reacted with phosphorous acid to form Hexamethylenediamine tetra(methylene phosphonic acid).
Neutralization with Sodium Hydroxide: The final step involves neutralizing the phosphonic acid with sodium hydroxide to form the sodium salt of the compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome .
Analyse Des Réactions Chimiques
Types of Reactions
Hexamethylenediamine tetra(methylene phosphonic acid), sodium salt undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, preventing the formation of insoluble metal salts.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of phosphonic acid derivatives.
Oxidation and Reduction: It can participate in redox reactions, although these are less common in typical applications
Common Reagents and Conditions
Chelation: Metal ions such as calcium, magnesium, and iron are common reagents.
Hydrolysis: Acidic or basic conditions are used to induce hydrolysis.
Oxidation and Reduction: Specific oxidizing or reducing agents may be used depending on the desired reaction
Major Products Formed
Chelation: Stable metal complexes.
Hydrolysis: Phosphonic acid derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound
Applications De Recherche Scientifique
Hexamethylenediamine tetra(methylene phosphonic acid), sodium salt has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in analytical chemistry to prevent metal ion interference.
Biology: Employed in biological studies to investigate metal ion interactions with biomolecules.
Medicine: Explored for potential therapeutic applications, particularly in metal ion detoxification.
Industry: Widely used in water treatment, detergents, and oil field scale control due to its excellent scale inhibition properties
Mécanisme D'action
The primary mechanism of action of Hexamethylenediamine tetra(methylene phosphonic acid), sodium salt involves chelation. The compound binds to metal ions, forming stable complexes that prevent the precipitation of insoluble metal salts. This action is particularly effective in inhibiting the formation of scale in water systems. The molecular targets include metal ions such as calcium, magnesium, and iron, and the pathways involved are related to the stabilization of these ions in solution .
Comparaison Avec Des Composés Similaires
Hexamethylenediamine tetra(methylene phosphonic acid), sodium salt is unique in its high chelation efficiency and stability under various conditions. Similar compounds include:
Ethylenediaminetetra(methylene phosphonic acid), sodium salt: Another chelating agent with similar properties but different molecular structure.
Diethylenetriaminepenta(methylene phosphonic acid), sodium salt: Offers higher chelation capacity but may be less stable under certain conditions.
Nitrilotri(methylene phosphonic acid), sodium salt: A simpler structure with lower chelation efficiency compared to this compound
Conclusion
This compound is a versatile and highly effective chelating agent with numerous applications in scientific research and industry. Its unique properties make it an essential compound in water treatment and other fields requiring metal ion stabilization.
Propriétés
Numéro CAS |
56744-47-9 |
|---|---|
Formule moléculaire |
C10H28N2NaO12P4+ |
Poids moléculaire |
515.22 g/mol |
Nom IUPAC |
sodium;[6-[bis(phosphonomethyl)amino]hexyl-(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C10H28N2O12P4.Na/c13-25(14,15)7-11(8-26(16,17)18)5-3-1-2-4-6-12(9-27(19,20)21)10-28(22,23)24;/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);/q;+1 |
Clé InChI |
OTMVRSKBJZXYMF-UHFFFAOYSA-N |
SMILES canonique |
C(CCCN(CP(=O)(O)O)CP(=O)(O)O)CCN(CP(=O)(O)O)CP(=O)(O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine](/img/structure/B13758604.png)
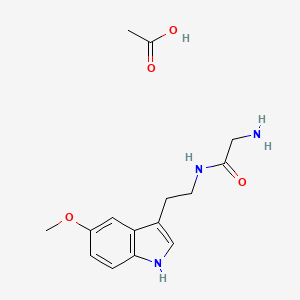
![[2-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B13758610.png)
![[2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol](/img/structure/B13758617.png)


